molecular formula C20H23N3O5S B2888356 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 922133-65-1

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2888356
CAS No.: 922133-65-1
M. Wt: 417.48
InChI Key: FQFFKZJWCXYIDS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxazepine ring, a sulfamoyl group, and an acetamide group . These functional groups can potentially give the compound a wide range of chemical and biological properties.


Molecular Structure Analysis

The compound contains a 7-membered oxazepine ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that contain at least two different elements in the ring . The oxazepine ring in this compound contains nitrogen and oxygen atoms in addition to carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the sulfamoyl group could potentially undergo hydrolysis, and the acetamide group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like sulfamoyl and acetamide could make the compound soluble in polar solvents .

Scientific Research Applications

Photophysical Properties of Similar Compounds

  • Synthesis and Properties of Fused Oxazapolycyclic Skeletons
    • A study by Petrovskii et al. (2017) investigated compounds with a structure similar to the one , focusing on the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate. This compound, a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, exhibited strong blue emission in dichloromethane (Petrovskii et al., 2017).

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Compounds with Antimicrobial Activity
    • Research by Sunder and Maleraju (2013) focused on the synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Computational Studies and Applications

  • Theoretical Investigation of Sulfonamide Derivatives
    • A 2021 study by Fahim and Ismael investigated sulfonamide derivatives for potential applications in antimalarial and COVID-19 drug research. Theoretical calculations and molecular docking studies were conducted to assess the binding energy and potential drug efficacy (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, studies could be conducted to further understand its physical and chemical properties .

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-12-9-14(21-13(2)24)6-8-18(12)29(26,27)23-15-5-7-17-16(10-15)22-19(25)20(3,4)11-28-17/h5-10,23H,11H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFFKZJWCXYIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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